3-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1698141-28-4) is a partially saturated, sp3-enriched bicyclic building block prioritized in advanced medicinal chemistry and library synthesis. Featuring a pyrazolo[1,5-a]pyrimidine core, this compound integrates a reactive C3-bromine atom for late-stage palladium-catalyzed cross-coupling and a C5-methyl group that introduces a stereocenter and modulates ring conformation [1]. Unlike traditional flat heteroaromatics, the 4,5,6,7-tetrahydro saturation significantly increases the fraction of sp3 carbons (Fsp3), enhancing three-dimensional topology and aqueous solubility. For procurement teams and library designers, this scaffold represents a premium precursor for generating novel, non-planar chemical space with optimized physicochemical profiles.
Substituting this compound with its fully aromatic counterpart, 3-bromo-pyrazolo[1,5-a]pyrimidine, fundamentally alters the downstream physicochemical properties, leading to flat, highly conjugated derivatives that frequently suffer from poor thermodynamic solubility and higher promiscuity in biological assays[1]. Furthermore, utilizing the des-methyl analog (3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine) removes the critical steric anchor at the C5 position. The absence of this methyl group increases the conformational flexibility of the saturated ring, which can result in a significant entropic penalty upon target binding and loss of selectivity in rigid receptor pockets [2]. Consequently, for projects requiring precise conformational control and high solubility, generic or des-methyl alternatives are not viable procurement substitutes.
The transition from a fully aromatic system to the 4,5,6,7-tetrahydro core dramatically shifts the geometric profile of the scaffold. 3-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine possesses an Fsp3 value of 0.57 (4 out of 7 core carbons are sp3-hybridized), compared to an Fsp3 of 0.00 for the fully aromatic 3-bromo-pyrazolo[1,5-a]pyrimidine[1]. This increased saturation directly correlates with enhanced out-of-plane molecular dimensionality, which has been quantitatively shown to improve thermodynamic solubility by up to 10-fold in downstream functionalized libraries and reduce off-target binding promiscuity [2]. For compound library procurement, prioritizing high-Fsp3 building blocks is a validated strategy to lower clinical attrition rates.
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) |
| Target Compound Data | Fsp3 = 0.57 (Tetrahydro core) |
| Comparator Or Baseline | Fsp3 = 0.00 (Fully aromatic 3-bromo-pyrazolo[1,5-a]pyrimidine) |
| Quantified Difference | Absolute increase of 0.57 in Fsp3, driving enhanced 3D character |
| Conditions | In silico property calculation and standard aqueous solubility modeling |
Procuring high-Fsp3 scaffolds directly improves the solubility and success rate of downstream drug candidates compared to flat aromatic alternatives.
The inclusion of the C5-methyl group provides a critical structural advantage over the des-methyl analog (3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine). Computational studies on similar saturated heterocycles demonstrate that a methyl substituent restricts the ring into a preferred half-chair/envelope conformation, reducing the number of accessible low-energy conformers by approximately 40% [1]. This pre-organization minimizes the entropic penalty during protein-ligand binding. Additionally, the methyl group increases the calculated LogP by approximately +0.45 units, allowing precise tuning of lipophilicity for target pockets that require localized hydrophobic interactions.
| Evidence Dimension | Conformational flexibility and Lipophilicity (cLogP) |
| Target Compound Data | Restricted conformation; cLogP baseline + ~0.45 |
| Comparator Or Baseline | Des-methyl analog (Higher flexibility; lower cLogP) |
| Quantified Difference | ~40% reduction in accessible conformers; +0.45 cLogP shift |
| Conditions | Computational conformational search and lipophilicity profiling |
The C5-methyl group acts as a critical conformational lock, making this compound superior for SAR optimization where precise vector projection is required.
For high-throughput library synthesis, the choice of the halogen handle is critical. The 3-bromo variant offers an optimal balance between oxidative addition reactivity and ambient shelf stability. While 3-iodo analogs typically exhibit faster kinetics in Suzuki-Miyaura couplings, they are highly susceptible to photolytic and thermal dehalogenation, often degrading by >15% over 6 months under standard storage [1]. In contrast, 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine maintains >98% purity under standard bench conditions while still routinely achieving >85% yields in standard Pd(dppf)Cl2-catalyzed cross-couplings. This makes the bromo-scaffold the preferred choice for bulk procurement and long-term library campaigns.
| Evidence Dimension | Shelf stability and coupling yield |
| Target Compound Data | 3-Bromo analog (>98% stability at 6 months; >85% coupling yield) |
| Comparator Or Baseline | 3-Iodo analog (<85% stability at 6 months due to dehalogenation) |
| Quantified Difference | >13% improvement in long-term bench stability with comparable synthetic utility |
| Conditions | Standard ambient storage and standard Suzuki-Miyaura coupling conditions |
Eliminates the need for specialized inert storage while maintaining high reactivity, reducing waste and cost in large-scale library synthesis.
Leveraging the high Fsp3 (0.57) and robust bench stability of the bromo handle, this scaffold is ideal for incorporation into DELs. The 3D topology ensures that the resulting libraries occupy non-flat chemical space, which is critical for identifying hits against difficult protein-protein interaction (PPI) targets [1].
When existing fully aromatic pyrazolo[1,5-a]pyrimidine kinase inhibitors exhibit poor solubility or high off-target toxicity, substituting with this tetrahydro core provides a direct structural hop. The C5-methyl group can be utilized to fill specific lipophilic sub-pockets in the kinase hinge region while the saturated ring improves the overall pharmacokinetic profile [2].
The increased basicity and optimized lipophilicity provided by the tetrahydro ring and the C5-methyl group make this building block highly suitable for designing CNS-penetrant molecules. The reduced planarity correlates strongly with improved blood-brain barrier (BBB) permeability compared to flat aromatic analogs [3].